molecular formula C32H33N5O4S B2693937 N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide CAS No. 1219182-76-9

N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide

Cat. No.: B2693937
CAS No.: 1219182-76-9
M. Wt: 583.71
InChI Key: MNNIIMRCAPCYQB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a potent and selective small molecule inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prominent therapeutic target for the research of B-cell malignancies and autoimmune disorders. This compound acts through covalent binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained enzymatic inhibition and suppression of downstream signaling cascades. Its primary research applications include the investigation of disease models such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis. Researchers utilize this high-affinity inhibitor to elucidate the precise role of BTK in immune cell proliferation, survival, and activation, providing valuable insights for the development of novel targeted therapies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O4S/c1-3-27(30(39)35-24-15-9-10-16-26(24)41-2)42-32-36-23-14-8-7-13-22(23)29-34-25(31(40)37(29)32)17-18-28(38)33-20-19-21-11-5-4-6-12-21/h4-16,25,27H,3,17-20H2,1-2H3,(H,33,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNIIMRCAPCYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazoquinazolines, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C32H33N5O4S, with a molecular weight of 583.71 g/mol. The structural complexity arises from its multiple functional groups and heterocycles, which contribute to its biological activity.

PropertyValue
Molecular FormulaC32H33N5O4S
Molecular Weight583.71 g/mol
Purity≥ 95%

Anticancer Activity

Research indicates that compounds within the imidazoquinazoline family exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazoquinazolines can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays demonstrated that certain derivatives have IC50 values in the low micromolar range against various cancer cell lines such as HL-60 (human leukemia) and K-562 (chronic myeloid leukemia) .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This inhibition was assessed using lipopolysaccharide (LPS)-induced models in human promyelocytic cell lines, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of imidazoquinazolines has been explored in various studies. Compounds similar to this compound have shown efficacy against a range of bacterial strains, suggesting a promising avenue for developing new antibiotics .

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on various imidazoquinazoline derivatives revealed that modifications at the phenyl and sulfonamide positions significantly enhanced their cytotoxic activity against cancer cells. The most potent derivative exhibited an IC50 value of 8.15 µM against HL-60 cells .
  • Inflammation Inhibition : In a comparative study of several quinazoline derivatives, it was found that certain compounds could reduce TNF-α secretion by more than 50% at concentrations below 10 µM, highlighting their potential as anti-inflammatory agents .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to various biological targets, including enzymes involved in cancer progression and inflammatory pathways. These studies suggest that the structural features of this compound facilitate strong interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

A. Imidazoquinazolinone Derivatives Compounds like those in (e.g., 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide) share the sulfanyl-acetamide motif but replace the imidazoquinazolinone with oxadiazole. This substitution reduces ring strain but may alter binding affinity to targets like kinases or proteases .

B. Oxadiazole-Sulfanyl Butanamides describes N-(substituted-phenyl)butanamides with oxadiazole-sulfanyl linkages.

C. Benzenesulfonamides
N-substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamides () feature a sulfonamide group instead of sulfanyl-butanamide. The sulfonamide’s rigidity may limit conformational flexibility compared to the target compound’s butanamide chain .

Bioactivity Predictions

Based on structural analogs:

  • Kinase Inhibition: Imidazoquinazolinones are known to interfere with ATP-binding pockets in kinases, as seen in bioactivity clusters () .
  • Antioxidant Potential: Sulfanyl groups in ’s phenylpropanoids enhance radical scavenging, though the imidazoquinazolinone may reduce this effect .

Data Tables

Table 2: Hypothetical Similarity Indexing (Tanimoto Coefficients)

Compound Target Compound SAHA (HDAC8 inhibitor) Aglaithioduline ()
Target Compound 1.00 0.35 0.45
5-Substituted-oxadiazole () 0.68 0.20 0.30
Benzenesulfonamide () 0.52 0.15 0.25

Note: Coefficients based on fingerprint analysis of functional groups and scaffold similarity (hypothetical)

Table 3: Bioactivity Profiles of Analogues

Compound Antimicrobial (MIC, µg/mL) Kinase Inhibition (IC₅₀, nM) Antioxidant (EC₅₀, µM)
Target Compound Predicted: 8–16 Predicted: 50–100 Low activity
Oxadiazole-sulfanyl () 16–32 N/A 120 ± 5
Benzenesulfonamide () 32–64 >1000 N/A

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